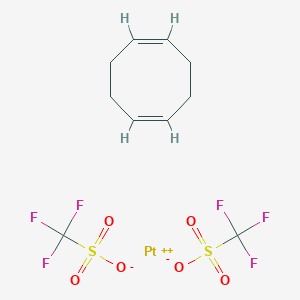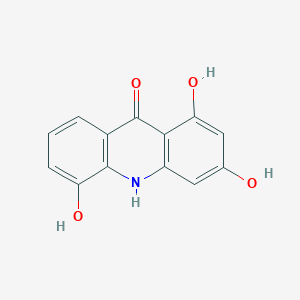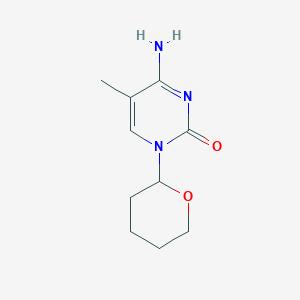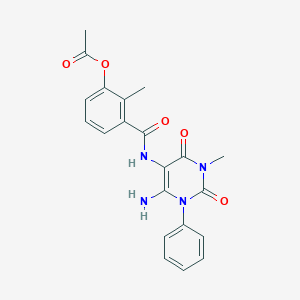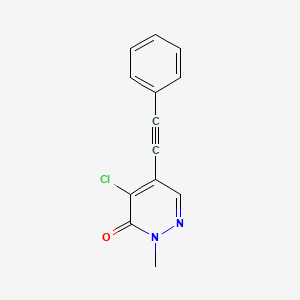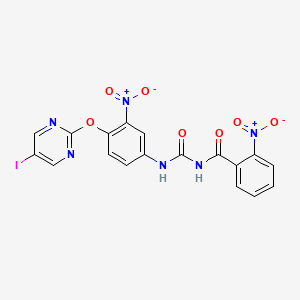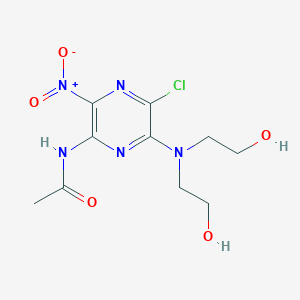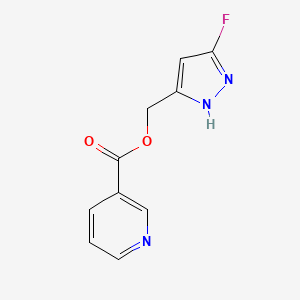
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom and a nicotinate moiety enhances the compound’s potential for various applications in pharmaceuticals and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate typically involves a multi-step process. One common method includes the reaction of 5-fluoropyrazole with methyl nicotinate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the synthesis of similar pyrazole derivatives often involves microwave irradiation or conventional heating methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate involves its interaction with specific molecular targets. The fluorine atom and nicotinate moiety may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3(5)-Aminopyrazoles
- 1-Phenyl-1H-pyrazole derivatives
Comparison: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate stands out due to its unique combination of a fluorine atom and a nicotinate moiety. This combination enhances its potential for various applications compared to other pyrazole derivatives. The presence of the fluorine atom increases the compound’s stability and binding affinity, while the nicotinate moiety adds additional biological activity .
Propiedades
Fórmula molecular |
C10H8FN3O2 |
|---|---|
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
(3-fluoro-1H-pyrazol-5-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8FN3O2/c11-9-4-8(13-14-9)6-16-10(15)7-2-1-3-12-5-7/h1-5H,6H2,(H,13,14) |
Clave InChI |
OLPQFFANPYCKJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCC2=CC(=NN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




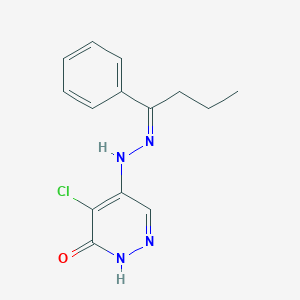
![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
